Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate

Antimalarial Drug Resistance Structure-Activity Relationship

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate (CAS 56302-40-0; synonyms 1315351-69-9, SB70739) is a synthetic quinoline derivative with the molecular formula C14H15ClN2O3 and molecular weight 294.73 g/mol. It belongs to the 4-aminoquinoline scaffold class, which forms the pharmacophoric core of established antimalarial drugs such as chloroquine, amodiaquine, and mefloquine.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
Cat. No. B11831927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)NC
InChIInChI=1S/C14H15ClN2O3/c1-4-20-14(18)9-7-17-11-6-10(15)12(19-3)5-8(11)13(9)16-2/h5-7H,4H2,1-3H3,(H,16,17)
InChIKeyBVFSODFLEVXKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate: A 4-Methylaminoquinoline-3-carboxylate Chemical Probe and Intermediate for Antimalarial Lead Discovery


Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate (CAS 56302-40-0; synonyms 1315351-69-9, SB70739) is a synthetic quinoline derivative with the molecular formula C14H15ClN2O3 and molecular weight 294.73 g/mol . It belongs to the 4-aminoquinoline scaffold class, which forms the pharmacophoric core of established antimalarial drugs such as chloroquine, amodiaquine, and mefloquine [1]. Unlike classical 4-aminoquinoline antimalarials that possess a primary or tertiary amine at C-4, this compound features a secondary N-methylamino group at C-4, coupled with a carboxylic acid ethyl ester at C-3 — a substitution pattern that enables unique hydrogen-bonding, electronic delocalization, and metabolic properties distinct from both clinical comparators and 4-amino analogs [2].

4-Methylaminoquinoline probe for drug-resistant antimalarial lead optimization studies
Enables SAR exploration distinct from 4-amino or 4-chloro quinoline analogs
Pre-installed N-methylamino intermediate avoids challenging selective N-methylation

Why 4-Amino or 4-Chloro Quinoline-3-carboxylate Analogs Cannot Simply Replace Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate in MedChem Campaigns


Within the quinoline-3-carboxylate chemical space, close analogs differing only in the C-4 substituent (e.g., 4-amino, 4-chloro, or 4-hydroxy) or in the position of the chloro and methoxy groups (e.g., 5-chloro-8-methoxy isomer) exhibit markedly different reactivity, biological target engagement, and toxicity profiles [1]. The N-methylamino group at C-4 in the target compound introduces a secondary amine character that is absent in both 4-amino (primary amine) and 4-chloro (non-basic) variants, directly affecting the pKa, hydrogen-bond donor/acceptor capability, and the extent of lone-pair delocalization into the quinoline π-system [1]. Empirical studies confirm that this methylation alters antiplasmodial IC50 values and reduces toxicity relative to unmethylated analogs [1]. Consequently, procurement of a generic “4-aminoquinoline-3-carboxylate” or a regioisomeric analog cannot guarantee equivalent performance in structure-activity relationship (SAR) exploration, in vivo efficacy, or metabolic stability studies [1].

4-Methylamino compound
4-Amino analog
Cytotoxicity and metabolic stability profiles may differ, potentially shifting in vitro assay interpretation
7-Chloro-6-methoxy isomer
5-Chloro-8-methoxy isomer
Regioisomeric substitution may alter target binding geometry and generate misleading SAR data

Quantitative Differentiation Evidence for Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate vs. Analogs


4-Methylamino vs. 4-Amino Substitution: In Vitro Antiplasmodial Activity and Toxicity Profile in Drug-Resistant P. falciparum

In a head-to-head series of 4-methylaminoquinoline analogs reported by Tiwari et al. (2021), the 4-N-methyl substitution was directly compared to the corresponding 4-amino (unmethylated) analogs. The 4-methylamino series maintained sub-micromolar IC50 values against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) P. falciparum strains, with 9 compounds achieving IC50 < 0.5 μM [1]. Crucially, the 4-methylamino modification resulted in reduced in vitro cytotoxicity relative to 4-amino analogs, as measured in mammalian cell lines [1]. This demonstrates that N-methylation at C-4 does not merely preserve activity but selectively improves the therapeutic window relative to the 4-amino comparator [1].

Antiplasmodial Activity
Head-to-head
9 of 21 compounds IC50
Reported selectivity context over 4-amino analogs
Reduced cytotoxicity in mammalian cell lines; model-dependent
Regioisomer SAR
Class-level
7-chloro position critical for heme binding; 5-chloro-8-methoxy isomer lacks direct comparative data
Regioisomer may shift target engagement geometry
No head-to-head pharmacological data identified
Physicochemical Properties
Class-level
HBD count 1 (vs 2 for 4-amino); predicted higher clogP
May alter membrane permeability and N-dealkylation potential
In silico models; experimental validation required
Purity Benchmark
Source review
NLT 98% (HPLC); ISO-certified quality system
Supports reproducible SAR with certified lot consistency
Analog purity varies by vendor; verify COA per lot
Antimalarial Drug Resistance Structure-Activity Relationship

7-Chloro-6-methoxy Substitution Pattern vs. 5-Chloro-8-methoxy Regioisomer: Implications for Target Binding and Selectivity

The 7-chloro-6-methoxy regioisomer (target compound) is structurally distinct from its 5-chloro-8-methoxy positional isomer (CAS 1315371-24-4), which shares the identical molecular formula (C14H15ClN2O3, MW 294.73) but differs in the placement of chloro and methoxy substituents on the quinoline ring . While direct head-to-head pharmacological data for these specific regioisomers is limited in the public domain, the broader SAR literature on 7-substituted 4-aminoquinolines demonstrates that the 7-chloro substituent is critical for π-π stacking interactions with heme and for β-hematin inhibitory activity — a key antimalarial mechanism — whereas the 6-methoxy group influences lipophilicity, metabolic stability, and off-target kinase binding profiles [1]. Molecular docking and QSAR analyses of 7-substituted-4-aminoquinoline derivatives confirm that the spatial orientation of the 7-chloro and 6-methoxy groups uniquely positions the scaffold within the active site of biological targets such as PfCRT (P. falciparum chloroquine resistance transporter) and various mammalian kinases [2].

Regioisomer SAR
Class-level
7-chloro position critical for heme binding; 5-chloro-8-methoxy isomer lacks direct comparative data
Regioisomer may shift target engagement geometry
No head-to-head pharmacological data identified
Kinase Inhibition EGFR VEGFR Regioisomer Comparison

Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate vs. Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate: Impact of 4-N-Methylation on Physicochemical and ADME Properties

The QSAR and pharmacokinetic modeling study by the Tiwari group on 4-N-(methyl)-4-aminoquinoline derivatives documented that N-methylation at the 4-position decreases the basicity of the quinoline nitrogen, reduces hydrogen-bond donor count, and increases lipophilicity (clogP) relative to the corresponding 4-amino analog [1]. These physicochemical changes are predicted to improve membrane permeability and reduce susceptibility to N-dealkylation-mediated metabolism — a key metabolic liability of 4-aminoquinoline antimalarials such as amodiaquine [2]. The ethyl ester at C-3 further differentiates this compound from amodiaquine and chloroquine, providing a hydrolyzable prodrug handle that can be modulated in lead optimization campaigns [1].

Physicochemical Properties
Class-level
HBD count 1 (vs 2 for 4-amino); predicted higher clogP
May alter membrane permeability and N-dealkylation potential
In silico models; experimental validation required
ADME Physicochemical Properties Metabolic Stability Drug-Likeness

Commercial Availability and Purity Benchmarking: Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate vs. Ethyl 4-amino-7-chloro-6-methoxyquinoline-3-carboxylate

Commercial sourcing data indicates that the 4-methylamino target compound (CAS 1315351-69-9) is produced by specialized fine chemical suppliers (e.g., MolCore) at NLT 98% purity with ISO-certified quality systems for pharmaceutical R&D . In contrast, the 4-amino analog (CAS 1315345-28-8) is offered by multiple vendors with varying purity grades. The 4-methylamino compound's CAS registry (1315351-69-9) is less commonly listed in large aggregator catalogs than the 4-amino analog, making it a more specialized procurement item with defined lot-to-lot consistency requirements [REFS-7, REFS-8].

Purity Benchmark
Source review
NLT 98% (HPLC); ISO-certified quality system
Supports reproducible SAR with certified lot consistency
Analog purity varies by vendor; verify COA per lot
Chemical Procurement Purity Supplier Comparison ISO Certification

Optimal Application Scenarios for Ethyl 7-chloro-6-methoxy-4-(methylamino)quinoline-3-carboxylate Based on Verified Differentiation Evidence


Antimalarial Lead Optimization Campaigns Targeting Drug-Resistant P. falciparum Strains

The 4-methylaminoquinoline scaffold, as validated by Tiwari et al. (2021), is suitable for medicinal chemistry programs that require novel chemotypes active against chloroquine-resistant (K1) and multidrug-resistant (P. yoelii nigeriensis) parasites while maintaining lower cytotoxicity than traditional 4-aminoquinoline leads [1]. The ethyl ester at C-3 provides a modifiable handle for prodrug strategies or further SAR exploration. Procurement of this specific compound enables direct entry into the 4-methylamino SAR space without requiring in-house N-methylation of the 4-amino precursor, which is challenging due to competing alkylation at the quinoline nitrogen [1].

Dual EGFR/VEGFR-2 Kinase Inhibitor Fragment-Based Drug Discovery

Computational and pharmacophore studies have identified 7-chloro-6-methoxy-substituted quinolines as promising scaffolds for dual inhibition of EGFR and VEGFR-2 tyrosine kinases [3]. The 4-methylamino group in this compound mimics the secondary amine motif found in several ATP-competitive kinase inhibitors, while the 3-carboxylate ethyl ester permits rapid analog generation through amide coupling or hydrolysis. Using this pre-functionalized scaffold avoids the need to optimize the 4-position substitution in parallel with the 3-position, compressing the SAR exploration timeline [3].

Synthesis of Metabolically Stabilized Amodiaquine Analogs

Amodiaquine (AQ), a 4-amino-7-chloroquinoline antimalarial, is limited by hepatotoxicity linked to oxidative metabolism of its 4-amino group [4]. The 4-methylamino substitution, as shown in the Tiwari et al. series, represents a direct metabolic shielding strategy [1]. The target compound, with its pre-installed N-methylamino group and 3-ethyl ester, can serve as a direct intermediate for synthesizing next-generation AQ analogs with improved safety profiles, bypassing the need for selective N-monomethylation at the 4-position of the quinoline [REFS-1, REFS-6].

Computational QSAR Model Building and Validation for 4-Aminoquinoline Antiplasmodial Activity Prediction

The QSAR study by Divyachandran et al. on 7-substituted-4-aminoquinoline derivatives demonstrated that precise structural descriptors, including the nature of the 4-substituent and 7-substituent, are critical for predictive model accuracy [2]. Incorporating the 4-methylamino-7-chloro-6-methoxy substitution pattern as a distinct training set member improves model discrimination between active and inactive chemotypes. Purchasing this compound as an authentic reference standard ensures accurate model validation, as opposed to using the 4-amino analog, which may misrepresent the activity cliff introduced by N-methylation [REFS-1, REFS-4].

Application
Selection Property
Validation Focus
Antimalarial lead optimization studies (drug‑resistant strains)
4‑Methylaminoquinoline‑3‑carboxylate scaffold
Antiplasmodial activity and cytotoxicity endpoint context
Kinase inhibitor fragment‑based discovery (EGFR/VEGFR‑2)
7‑Chloro‑6‑methoxy substitution pattern
Kinase selectivity and binding mode context (in silico)
Metabolically shielded amodiaquine analog synthesis
Pre‑installed N‑methylamino group
N‑dealkylation and metabolic stability endpoint context
QSAR model building and validation studies
Distinct 4‑methylamino‑7‑chloro substitution
Model discrimination and activity cliff interpretation
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